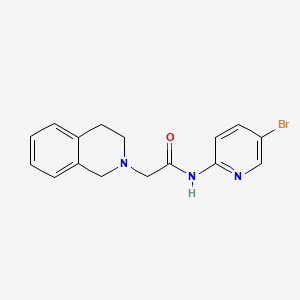
N-(5-bromo-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as BIA, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BIA is a potent inhibitor of several protein kinases, including Polo-like kinase 1 (PLK1), Aurora kinase A (AURKA), and Aurora kinase B (AURKB). These kinases play important roles in cell division, and their dysregulation has been linked to various types of cancer.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide exerts its inhibitory effects on PLK1, AURKA, and AURKB by binding to the ATP-binding site of these kinases and preventing their activation. This leads to the arrest of cell cycle progression and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis. In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, which could improve the efficacy of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has several advantages as a tool compound for scientific research, including its high potency and selectivity for PLK1, AURKA, and AURKB. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide and its potential applications in scientific research. One direction is to investigate the role of this compound in other cellular processes beyond cell division, such as DNA repair and apoptosis. Another direction is to explore the use of this compound in combination with other therapeutic agents to improve the efficacy of cancer treatment. Finally, further optimization of the synthesis of this compound and the development of analogs with improved properties could lead to the discovery of more potent and selective inhibitors of PLK1, AURKA, and AURKB.
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit several protein kinases that play important roles in cell division, and it has been proposed as a potential therapeutic agent for several types of cancer. This compound has several advantages as a tool compound for scientific research, but it also has some limitations. There are several future directions for the study of this compound and its potential applications in scientific research, which could lead to the discovery of new treatments for cancer and other diseases.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been widely used as a tool compound in scientific research to investigate the role of PLK1, AURKA, and AURKB in various cellular processes. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has been proposed as a potential therapeutic agent for several types of cancer, including breast cancer, ovarian cancer, and melanoma.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-14-5-6-15(18-9-14)19-16(21)11-20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDQOVAAMGUEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



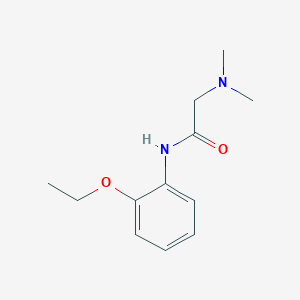
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422757.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4422758.png)
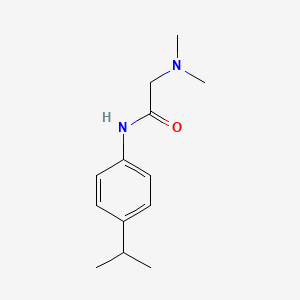
![N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4422766.png)
![methyl 4,5-dimethyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4422772.png)
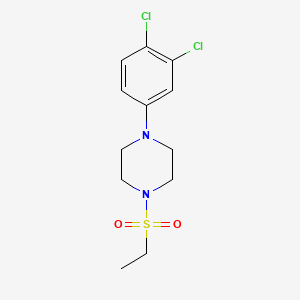
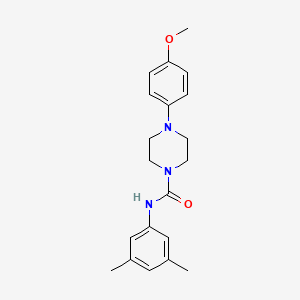
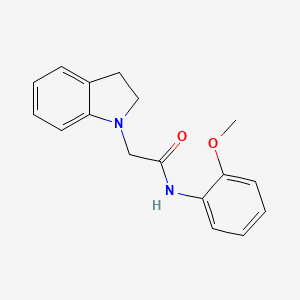

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4422814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenoxybenzamide](/img/structure/B4422819.png)
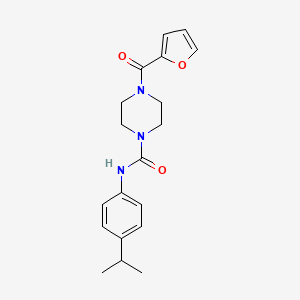
![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)